Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate
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Overview
Description
Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, methoxy, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the larger compound.
Cyclization Reactions: Forming the pyridine ring structure.
Functional Group Transformations: Introducing the amino, cyano, methoxy, and carboxylate groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of cyano groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-propylpyridine-3-carboxylate
- Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-ethylpyridine-3-carboxylate
Uniqueness
Methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C15H14N4O4 |
---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
methyl 4-amino-5-cyano-6-(3-cyano-4-methoxy-4-oxobut-2-enylidene)-1-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H14N4O4/c1-19-8-11(15(21)23-3)13(18)10(7-17)12(19)5-4-9(6-16)14(20)22-2/h4-5,8H,18H2,1-3H3 |
InChI Key |
OSSZYIWMVDJMIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C(C1=CC=C(C#N)C(=O)OC)C#N)N)C(=O)OC |
Origin of Product |
United States |
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